molecular formula C19H21ClIN3 B5317210 N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide

N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide

Cat. No.: B5317210
M. Wt: 453.7 g/mol
InChI Key: IROAKCABOAGFTK-UHFFFAOYSA-N
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Description

N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide is a complex organic compound that features a benzimidazole core substituted with chlorine and ethyl groups

Properties

IUPAC Name

N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.HI/c1-3-22-17-11-10-15(20)14-18(17)23(4-2)19(22)12-13-21-16-8-6-5-7-9-16;/h5-14H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROAKCABOAGFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)[N+](=C1C=CNC3=CC=CC=C3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=CC(=C2)Cl)[N+](=C1/C=C/NC3=CC=CC=C3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide typically involves multiple steps. One common method includes the reaction of 5-chloro-1,3-diethylbenzimidazole with an appropriate aniline derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The pathways involved often include the inhibition of key enzymes or the disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

Uniqueness

N-[(E)-2-(5-chloro-1,3-diethylbenzimidazol-1-ium-2-yl)ethenyl]aniline;iodide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in scientific research and potential therapeutic uses.

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